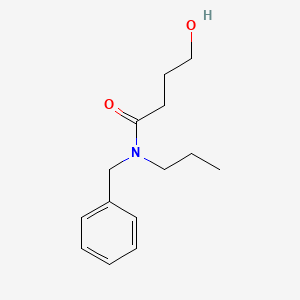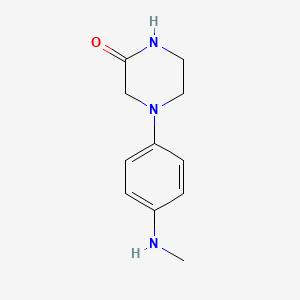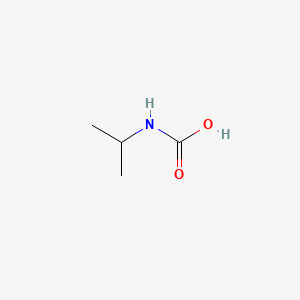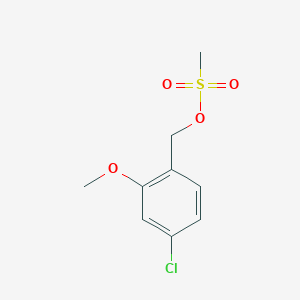
4-Cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a cyano group at the 4-position and a carboxylic acid group at the 2-position The compound also contains a phenylethyl group attached to the nitrogen atom of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a suitable aldehyde with an amine to form an intermediate, which is then cyclized to form the pyrrole ring. The cyano and carboxylic acid groups can be introduced through subsequent functional group transformations.
Aldehyde Condensation: The reaction of a phenylethylamine with an aldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrole ring.
Functional Group Transformation: Introduction of the cyano group at the 4-position and the carboxylic acid group at the 2-position through appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrrole ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-1H-pyrrole-2-carboxylic acid: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.
4-Bromo-1H-pyrrole-2-carboxylic acid: Contains a bromine atom instead of a cyano group, which may alter its reactivity and biological activity.
Pyrrole-2-carboxylic acid: Lacks both the cyano and phenylethyl groups, making it a simpler structure with different chemical properties.
Uniqueness
4-Cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid is unique due to the presence of both the cyano and phenylethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c15-9-12-8-13(14(17)18)16(10-12)7-6-11-4-2-1-3-5-11/h1-5,8,10H,6-7H2,(H,17,18) |
Clave InChI |
KRBHNLFMZDOLGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=C(C=C2C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)

![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)


![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)

![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)


